Cas no 10088-99-0 (Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-)

Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo- structure
10088-99-0 structure
Nome del prodotto:Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-
Numero CAS:10088-99-0
MF:C19H17NO8
MW:387.340185880661
CID:231832
PubChem ID:54691244

Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-
    • 7-butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1H-benzo[g]quinoline-2-carboxylic acid
    • 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydro-benzo[g]chinolin-2-carbonsaeure
    • 7-butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydro-benzo[g]quinoline-2-carboxylic acid
    • AG-D-06725
    • CTK0I3407
    • Phomazarin(6CI)
    • Phomazarine (7CI)
    • 10088-99-0
    • 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid
    • DTXSID30715857
    • 7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid
    • Inchi: InChI=1S/C19H17NO8/c1-3-4-5-7-6-8-9(16(24)18(7)28-2)14(22)11-10(13(8)21)15(23)17(25)12(20-11)19(26)27/h6,24-25H,3-5H2,1-2H3,(H,20,23)(H,26,27)
    • Chiave InChI: CUHZLAUIDJFSII-UHFFFAOYSA-N
    • Sorrisi: C(C1=CC2C(=O)C3=C(C(=O)C=2C(O)=C1OC)N=C(C(O)=O)C(O)=C3O)CCC

Proprietà calcolate

  • Massa esatta: 387.09541650g/mol
  • Massa monoisotopica: 387.09541650g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 5
  • Complessità: 811
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 150Ų
  • XLogP3: 3.7

Proprietà sperimentali

  • PSA: 153.99000
  • LogP: 1.61090
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD